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Compound of Interest

Compound Name: Tmc-205

Cat. No.: B15571709

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and tolerability profile of TAS-205
(pizuglanstat), an investigational selective hematopoietic prostaglandin D synthase (HPGDS)
inhibitor, with other therapeutic options for Duchenne muscular dystrophy (DMD). The
information is compiled from publicly available clinical trial data and is intended to support
research and development efforts in this field.

Executive Summary

Clinical trials of TAS-205 in patients with Duchenne muscular dystrophy have demonstrated a
favorable safety and tolerability profile. Across Phase 1, 2, and 3 studies, TAS-205 was
generally well-tolerated, with no specific adverse drug reactions identified.[1][2][3][4] The
incidence of adverse events in patients receiving TAS-205 was comparable to that of placebo.
[1][2][3] This profile is presented in comparison to established and emerging therapies for
DMD, including eteplirsen, ataluren, and corticosteroids, for which safety and tolerability are
key considerations in treatment decisions.

Comparative Safety and Tolerability Profiles

The following tables summarize the reported adverse events from clinical trials of TAS-205 and
comparator DMD therapies.
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Table 1: TAS-205 Adverse Events (AEs) in Phase 2
Clinical Trial (NCT02752048)

TAS-205 Low Dose = TAS-205 High Dose
Adverse Event Placebo (n=12) (6.67-13.33 (13.33-26.67
mgl/kgldose) (n=11) mglkg/dose) (n=12)

Any AE 10 (83.3%) 10 (90.9%) 11 (91.7%)
Nasopharyngitis 5 (41.7%) 5 (45.5%) 4 (33.3%)
Vomiting 1 (8.3%) 2 (18.2%) 2 (16.7%)
Contusion 1 (8.3%) 1(9.1%) 2 (16.7%)
Fall 1 (8.3%) 2 (18.2%) 1 (8.3%)
Pyrexia 0 2 (18.2%) 1 (8.3%)
Upper respiratory tract

flammation 2 (16.7%) 1 (9.1%) 1 (8.3%)
Pharyngitis 1 (8.3%) 0 2 (16.7%)
Influenza 2 (16.7%) 0 0
Gastroenteritis 1 (8.3%) 1(9.1%) 0
Bronchitis 0 0 2 (16.7%)

Data adapted from a
Phase 2, randomized,
double-blind, placebo-
controlled study. All
AEs were reported as
mild or moderate, with
the exception of one
serious case of
asthma in the high-
dose group
considered unrelated
to the treatment.[1][4]
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Table 2: Eteplirsen Treatment-Emergent Adverse Events

(TEAESs) in a Phase 3, Open-Label Study (PROMOVI)

Adverse Event

Eteplirsen (n=79)

Any TEAE 79 (100%)
Headache 15 (19.0%)
Vomiting 13 (16.5%)
Contusion Not Reported
Fall Not Reported
Pyrexia Not Reported
Nasopharyngitis Not Reported
Cough Not Reported
Arthralgia 210%

Rash >10%
Catheter site pain >10%

Upper respiratory tract infection >10%

Data from the PROMOVI trial (NCT02255552).
Most frequent treatment-related adverse events
were headache and vomiting; none led to
treatment discontinuation.[5] In a phase 2
clinical study (NCT01396239), adverse drug
reactions were reported at a rate at least 25%

higher than in the placebo group.[6]

Table 3: Ataluren Treatment-Emergent Adverse Events
(TEAES) in a Phase 3, Randomized, Double-Blind,

Placebo-Controlled Trial (ACT DMD)
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Adverse Event

Placebo (n=115)

Ataluren (n=115)

Any TEAE 97 (84.3%) 98 (85.2%)
Vomiting 22 (19.1%) 24 (20.9%)
Pyrexia 15 (13.0%) 18 (15.7%)
Cough 15 (13.0%) 17 (14.8%)
Headache 12 (10.4%) 16 (13.9%)
Nasopharyngitis 17 (14.8%) 13 (11.3%)

Upper respiratory tract

14 (12.2%)

11 (9.6%)

infection

Diarrhoea 9 (7.8%) 11 (9.6%)
Abdominal pain upper 6 (5.2%) 10 (8.7%)
Nausea 6 (5.2%) 9 (7.8%)
Fall 10 (8.7%) 6 (5.2%)

Data from the ACT DMD trial
(NCT01826487). Most
treatment-emergent adverse
events were mild to moderate

in severity.[7][8]

Table 4: Comparison of Most Frequent Treatment-
Emergent Adverse Events (TEAEs) for Deflazacort and
Prednisone in DMD
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Adverse Event Prednisone
. Deflazacort 0.9 Deflazacort 1.2
(210% in any Placebo (n=50) 0.75 mgl/kg/d
mglkgld (n=48) mglkgld (n=48)
group) (n=50)
Cushingoid
10 (20%) 31 (65%) 36 (75%) 38 (76%)

appearance
Erythema 10 (20%) 20 (42%) 25 (52%) 27 (54%)
Hirsutism 6 (12%) 17 (35%) 23 (48%) 31 (62%)
Weight increased 7 (14%) 14 (29%) 16 (33%) 24 (48%)
Upper respiratory

_ . 11 (22%) 11 (23%) 11 (23%) 12 (24%)
tract infection
Cough 10 (20%) 10 (21%) 11 (23%) 10 (20%)
Nasopharyngitis 10 (20%) 9 (19%) 9 (19%) 11 (22%)
Headache 6 (12%) 8 (17%) 9 (19%) 10 (20%)
Vomiting 8 (16%) 7 (15%) 8 (17%) 7 (14%)
Pyrexia 6 (12%) 6 (13%) 7 (15%) 8 (16%)
Fall 6 (12%) 6 (13%) 6 (13%) 6 (12%)
Data from a
randomized,
double-blind,
placebo- and
active-controlled
study.[9][10]
Deflazacort has
been associated
with a greater
risk of cataracts
compared to
prednisone.[11]

Experimental Protocols
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TAS-205 Clinical Trials

Phase 1 (NCT02246478): A double-blind, randomized, placebo-controlled study to evaluate
the safety, pharmacokinetics, and pharmacodynamics of single and 7-day repeated oral
doses of TAS-205 in Japanese DMD patients.[12][13][14] Patients aged 5 to under 16 years
were enrolled.[13] The study involved dose-escalation steps.[12]

Phase 2 (NCT02752048): A randomized, double-blind, placebo-controlled study to assess
the efficacy and safety of TAS-205 in male DMD patients aged 5 years and older.[1][3]
Patients were randomized 1:1:1 to receive low-dose TAS-205 (6.67-13.33 mg/kg/dose), high-
dose TAS-205 (13.33-26.67 mg/kg/dose), or placebo orally twice daily for 24 weeks.[3] The
primary endpoint was the change from baseline in the 6-minute walk distance (6MWD).[3]

Phase 3 (REACH-DMD - NCT04587908): A randomized, placebo-controlled, double-blind,
and open-label extension study of TAS-205 in ambulatory and non-ambulatory DMD
patients.[15] The ambulatory cohort aimed to assess efficacy based on the mean change
from baseline to 52 weeks in the time to rise from the floor. The non-ambulatory cohort's
primary purpose was to assess the safety of TAS-205 by collecting the incidence of adverse
events over 52 weeks.[15]

Comparator Clinical Trials

Eteplirsen (NCT01396239): A randomized, double-blind, placebo-controlled study in DMD
boys aged 7 to 13 years with deletions correctable by skipping exon 51.[16] Patients
received weekly intravenous infusions of 30 or 50 mg/kg eteplirsen or placebo for 24 weeks.
[16] Placebo patients were switched to active treatment at week 25.[16] The primary
endpoints were dystrophin-positive fibers and change in 6MWD.[16]

o Ataluren (ACT DMD - NCT01826487): A multicenter, randomized, double-blind, placebo-

controlled Phase 3 trial in boys aged 7-16 years with nonsense mutation DMD.[7] Patients
received ataluren (40 mg/kg per day) or placebo orally three times daily for 48 weeks.[7] The
primary endpoint was the change in 6MWD from baseline to week 48.[7]

Corticosteroids (FOR-DMD - NCT01603407): A multi-center, double-blind, parallel-group
study comparing three corticosteroid regimens in boys with DMD aged 4-7 years over a
period of 36-60 months.[17][18] The regimens were daily prednisone (0.75 mg/kg/day),
intermittent prednisone (0.75 mg/kg/day, 10 days on, 10 days off), and daily deflazacort (0.9
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mg/kg/day).[17][19] The primary objective was to compare the efficacy of the three regimens.
[17]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action for TAS-205 and the
comparator therapies.

Mechanism of Action of TAS-205
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [TAS-205 Safety and Tolerability in DMD: A Comparative
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15571709#tas-205-safety-and-tolerability-profile-in-
dmd-patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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